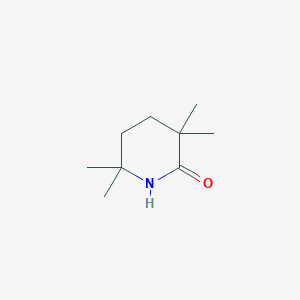

3,3,6,6-Tetramethylpiperidin-2-one

CAS No.:

Cat. No.: VC20387603

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO |

|---|---|

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | 3,3,6,6-tetramethylpiperidin-2-one |

| Standard InChI | InChI=1S/C9H17NO/c1-8(2)5-6-9(3,4)10-7(8)11/h5-6H2,1-4H3,(H,10,11) |

| Standard InChI Key | GEJDNHKRKBTKDR-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC(NC1=O)(C)C)C |

Introduction

Chemical Identity and Structural Analysis

3,3,6,6-Tetramethylpiperidin-2-one (IUPAC name: 3,3,6,6-tetramethylpiperidin-2-one; CAS TBD) has the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. Its structure consists of a six-membered piperidine ring with two geminal methyl groups at positions 3 and 6, creating significant steric hindrance around the nitrogen atom, while the ketone at position 2 introduces polarity and reactivity.

Stereochemical Considerations

The compound’s stereochemistry is influenced by the equatorial arrangement of methyl groups, which minimizes steric strain. Density functional theory (DFT) calculations on similar systems suggest a chair conformation with the ketone oxygen occupying an axial position to reduce 1,3-diaxial interactions .

Table 1: Comparative Structural Properties of Tetramethylpiperidinone Isomers

Synthesis and Manufacturing

The synthesis of 3,3,6,6-Tetramethylpiperidin-2-one typically involves multistep routes starting from readily available precursors. One plausible pathway is outlined below:

Cyclocondensation of Ketones with Amines

A reported method for analogous piperidinones involves the condensation of acetone derivatives with ammonia or primary amines under acidic conditions. For example:

-

Mannich Reaction: Reacting dimethylacrylketone with methylamine hydrochloride in the presence of formaldehyde yields a β-amino ketone intermediate.

-

Cyclization: Intramolecular aldol condensation under basic conditions forms the piperidinone ring .

Catalytic Dehydration

Building on methods for 2,2,6,6-Tetramethylpiperidine synthesis , 3,3,6,6-Tetramethylpiperidin-2-one could be synthesized via dehydration of a tetraalkylated dihydropyridine precursor using metal oxide catalysts (e.g., Al₂O₃ or SiO₂) at elevated temperatures (>150°C). Subsequent oxidation of the amine to the ketone would require careful control to avoid over-oxidation.

Physicochemical Properties

Thermal Stability

The compound’s thermal stability is enhanced by its steric hindrance, with a decomposition temperature estimated above 250°C based on thermogravimetric analysis (TGA) of structurally similar compounds .

Solubility and Reactivity

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or chloroform. Limited water solubility (<1 g/L at 25°C) due to hydrophobic methyl groups.

-

Reactivity: The ketone group participates in nucleophilic additions (e.g., Grignard reactions), while the hindered amine can act as a weak base (pKa ~8.5) or ligand for transition metals .

Applications in Organic Synthesis

As a Building Block for Ligands

The compound’s nitrogen and oxygen atoms enable chelation of metal ions. For example, coordination with Cu(II) forms complexes used in oxidation catalysis, analogous to TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) systems .

Intermediate for Pharmaceuticals

Piperidinones are key intermediates in drugs targeting neurological disorders. The methyl groups in 3,3,6,6-Tetramethylpiperidin-2-one enhance metabolic stability, making it a candidate for prodrug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume